Methional diethyl acetal
Methional diethyl acetal
Methional diethyl acetal, also known as 3-(methylthio)propanal, 9CI or di-et acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Methional diethyl acetal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methional diethyl acetal is primarily located in the cytoplasm. Methional diethyl acetal has a cabbage and pungent taste.
Brand Name:
Vulcanchem
CAS No.:
16630-61-8
VCID:
VC21011880
InChI:
InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3
SMILES:
CCOC(CCSC)OCC
Molecular Formula:
C8H18O2S
Molecular Weight:
178.29 g/mol
Methional diethyl acetal
CAS No.: 16630-61-8
Cat. No.: VC21011880
Molecular Formula: C8H18O2S
Molecular Weight: 178.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methional diethyl acetal, also known as 3-(methylthio)propanal, 9CI or di-et acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Methional diethyl acetal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methional diethyl acetal is primarily located in the cytoplasm. Methional diethyl acetal has a cabbage and pungent taste. |
|---|---|
| CAS No. | 16630-61-8 |
| Molecular Formula | C8H18O2S |
| Molecular Weight | 178.29 g/mol |
| IUPAC Name | 1,1-diethoxy-3-methylsulfanylpropane |
| Standard InChI | InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3 |
| Standard InChI Key | FKAZTVDSOBDTFU-UHFFFAOYSA-N |
| SMILES | CCOC(CCSC)OCC |
| Canonical SMILES | CCOC(CCSC)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator